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Compound Name: 5-Methyl-3-heptanone oxime

Cat. No.: B11959529

An In-Depth Technical Guide to the Molecular Structure and Conformation of 5-Methyl-3-
heptanone oxime

Abstract

5-Methyl-3-heptanone oxime, commercially known as Stemone®, is a significant molecule
primarily utilized in the fragrance industry for its powerful, green, and leafy aroma.[1][2] Beyond
its olfactory applications, its structure presents a compelling case study in stereoisomerism and
conformational flexibility, making it a molecule of interest for researchers in organic synthesis
and medicinal chemistry. This guide provides a comprehensive analysis of the molecular
structure, stereochemistry, and conformational landscape of 5-Methyl-3-heptanone oxime. It
details robust experimental protocols for its synthesis and characterization using modern
spectroscopic and computational techniques, offering a self-validating framework for
researchers. The content is designed to bridge theoretical understanding with practical, field-
proven insights for professionals in chemical research and drug development.

Foundational Molecular Structure &
Stereoisomerism

The systematic IUPAC name for this compound is (5R,3E)-5-methylheptan-3-one oxime and its
enantiomer/diastereomers. It is also known by synonyms such as Ethyl 2-methylbutyl ketoxime.
[3][4] The core structure consists of a heptane backbone with a methyl group at position 5 and
an oxime functional group at position 3. This seemingly simple structure harbors significant
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complexity due to the presence of two distinct stereogenic elements: a chiral center and a C=N
double bond.

Chirality at the C5 Position

The carbon atom at position 5 is a stereocenter, as it is bonded to four different groups: a
hydrogen atom, a methyl group, an ethyl group, and a -(CHz2)-C(=NOH)-CH2CHs group. This
gives rise to two possible enantiomers: (R)-5-methyl-3-heptanone oxime and (S)-5-methyl-3-
heptanone oxime.

Geometric Isomerism at the C3=N Bond

The C=N double bond of the oxime functional group restricts rotation, leading to geometric
isomerism.[5][6] The isomers are designated as E (from the German entgegen, meaning
opposite) and Z (from the German zusammen, meaning together) based on the Cahn-Ingold-
Prelog (CIP) priority rules applied to the substituents on the C3 and nitrogen atoms.

e At C3: The ethyl group (-CH2CHs) has a higher priority than the 2-methylbutyl group (-
CH2(CH(CHs)CH2CHa3)).

o At Nitrogen: The hydroxyl group (-OH) has a higher priority than the lone pair of electrons.
Therefore:

o E-isomer: The higher-priority groups (-OH and the 2-methylbutyl group) are on opposite
sides of the C=N double bond.

e Z-isomer: The higher-priority groups (-OH and the 2-methylbutyl group) are on the same side
of the C=N double bond.

The interplay between the chiral center and the geometric isomerism results in a total of four
possible stereoisomers:

e (5R, 3E)-5-methyl-3-heptanone oxime
¢ (5S, 3E)-5-methyl-3-heptanone oxime

e (5R, 3Z2)-5-methyl-3-heptanone oxime
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for example, are enantiomers.

The E and Z isomers are diastereomers of each other, while the (5R, 3E) and (5S, 3E) isomers,
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Caption: Logical relationship of the four stereoisomers of 5-Methyl-3-heptanone oxime
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Conformational Analysis

The overall shape and energy of 5-Methyl-3-heptanone oxime are dictated by the rotation
around its sp3-hybridized carbon-carbon single bonds. The most significant rotations are
around the C3-C4 and C4-C5 bonds, which determine the spatial relationship between the
bulky alkyl groups and the oxime moiety.

Computational modeling, such as Density Functional Theory (DFT), is an indispensable tool for
exploring this conformational landscape.[7] Ab initio studies on similar oximes have
demonstrated that the relative stability of conformers is governed by a delicate balance of steric
hindrance and weak intramolecular interactions.[8] The lowest energy conformers will adopt
staggered arrangements to minimize torsional strain, with a preference for anti-periplanar
arrangements of the largest substituents to reduce steric repulsion. For 5-Methyl-3-heptanone
oxime, this means the ethyl and 2-methylbutyl groups will preferentially orient themselves
away from each other.

Experimental Synthesis and Structural Elucidation

The synthesis and characterization of 5-Methyl-3-heptanone oxime require a systematic
workflow to ensure product purity and unambiguous structural assignment.

Synthesis & Characterization Workflow
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Caption: Experimental workflow for synthesis and characterization.
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Protocol 1: Synthesis of 5-Methyl-3-heptanone oxime

This protocol describes the standard oximation of the parent ketone. The reaction typically

yields a mixture of E and Z isomers, with the ratio being thermodynamically controlled.[9]

Materials:

5-Methyl-3-heptanone

Hydroxylamine hydrochloride (NH20OH-HCI)
Sodium acetate (NaOAc) or pyridine

Ethanol (95%)

Water

Diethyl ether or Dichloromethane (for extraction)
Anhydrous magnesium sulfate (MgSQOa)

Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

Procedure:

Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux
condenser, dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5
equivalents) in a minimal amount of water/ethanol co-solvent.

Reaction Initiation: To the stirring solution, add 5-Methyl-3-heptanone (1.0 equivalent).

Reaction Conditions: Gently heat the mixture to reflux (approximately 60-80 °C) and maintain
for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the
starting ketone spot has disappeared.

Workup: Cool the reaction mixture to room temperature. Remove most of the ethanol using a
rotary evaporator. Add deionized water to the residue and transfer to a separatory funnel.
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» Extraction: Extract the aqueous layer three times with diethyl ether. The rationale for
extraction is to isolate the organic oxime product from the inorganic salts and residual
reagents.

e Drying and Concentration: Combine the organic layers and dry over anhydrous MgSOa.
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the
crude oxime as a colorless to pale yellow oil.[1]

« Purification: If necessary, purify the crude product by vacuum distillation or column
chromatography on silica gel to obtain the final product.

Protocol 2: Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity of the product and, most
importantly, for differentiating the E and Z isomers.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for
distinguishing geometric isomers of oximes in solution.[10][11] The chemical shift of protons
and carbons near the C=N bond is highly sensitive to the orientation of the hydroxyl group.

o Sample Preparation: Prepare a solution of the purified oxime (5-10 mg) in a deuterated
solvent (e.g., CDCls or DMSO-ds) in a standard NMR tube.

e 1D NMR Acquisition:

o 'H NMR: Acquire a standard proton NMR spectrum. For the Z-isomer, the protons on the
C4 methylene group are expected to be shielded (shifted upfield) due to their proximity to
the hydroxyl group's lone pairs, compared to the E-isomer.

o 183C NMR: Acquire a proton-decoupled 2C NMR spectrum. The chemical shift of C4 will
similarly be affected by the isomer geometry.[10]

e 2D NMR for Unambiguous Assignment (Key Step):

o NOESY/ROESY: This is the definitive experiment for assigning E/Z geometry. Acquire a
2D NOESY or ROESY spectrum.
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o Causality: This experiment detects correlations between protons that are close in space (<
5 A). For the E-isomer, a nuclear Overhauser effect (NOE) cross-peak will be observed
between the oxime -OH proton and the protons on the C4 methylene group. For the Z-
isomer, an NOE is expected between the -OH proton and the protons on the C2
methylene group of the ethyl substituent.[12] The presence or absence of these key cross-

peaks provides irrefutable evidence of the geometry.
B. Gas Chromatography-Mass Spectrometry (GC-MS):
e Purpose: To confirm the molecular weight and assess the purity of the sample.
e Procedure: Inject a dilute solution of the oxime into the GC-MS.

o Expected Result: The mass spectrum should show a molecular ion peak [M]* corresponding
to the molecular weight of 143.23 g/mol . The gas chromatogram will indicate the purity and
may even show partial or full separation of the E and Z isomers.

C. Fourier-Transform Infrared (FTIR) Spectroscopy:
e Purpose: To confirm the presence of key functional groups.
e Procedure: Acquire an IR spectrum of the neat oil.

o Expected Result: Look for characteristic absorption bands: a broad O-H stretch (~3100-3500
cm~1), a C=N stretch (~1650 cm~1), and C-H stretching bands (~2850-3000 cm™1).
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Property Value Reference
CAS Number 22457-23-4 [13][14]
Molecular Formula CsH17NO [13][15]
Molecular Weight 143.23 g/mol [31[13]
Appearance Colorless to pale yellow liquid [1]

Boiling Point 70°C @ 0.7 Torr [15]

Odor Green, leafy [1]

Table 1: Physicochemical
properties of 5-Methyl-3-

heptanone oxime.

Protocol 3: Computational Modeling for Conformation
and Spectra Prediction

Computational chemistry provides a powerful, predictive framework to complement
experimental data. It can be used to determine the lowest energy conformations and to predict
NMR chemical shifts, which can then be compared with experimental values to confirm
structural assignments.[12]

Software: Gaussian, ORCA, or similar quantum chemistry package.
Workflow:

e Structure Building: Build the four stereoisomers (5R, 3E), (5S, 3E), (5R, 32), and (5S, 3Z) in
a molecular editor.

o Conformational Search: For each isomer, perform a systematic or stochastic conformational
search using a low-cost method (e.g., molecular mechanics with an MMFF94 force field) to
identify low-energy conformers.

o Geometry Optimization: Take the lowest energy conformers (e.g., all within 5 kcal/mol of the
minimum) and perform full geometry optimization using a more accurate method, such as
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Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set. This
step refines the molecular structure to find the true energy minima.

Frequency Calculation: Perform a frequency calculation on each optimized structure to
confirm it is a true minimum (no imaginary frequencies) and to obtain Gibbs free energies for
calculating relative population at a given temperature.

NMR Prediction: For the lowest energy conformer of each isomer, perform an NMR shielding
calculation using a method like GIAO (Gauge-Including Atomic Orbital) with a larger basis
set (e.g., 6-311+G(2d,p)) and an appropriate solvent model (e.g., PCM for chloroform).

Data Analysis: Convert the calculated absolute shieldings to chemical shifts by referencing
against a standard like Tetramethylsilane (TMS), calculated at the same level of theory.
Compare the predicted *H and 13C chemical shifts for the E and Z isomers with the
experimental data obtained in Protocol 2. This comparison provides a powerful validation of
the experimental assignment.

Applications in Research and Industry

Fragrance Industry: The primary application of 5-Methyl-3-heptanone oxime (as
Stemone®) is in perfumery, where it imparts a fresh, natural green note to compositions.[1]
[13][16]

Organic Synthesis: As with other oximes, it can serve as a precursor for various chemical
transformations, such as the Beckmann rearrangement to produce amides or as a protecting
group for the parent ketone.

Drug Development: While this specific molecule is not a known therapeutic, the oxime
functional group is a critical pharmacophore in several drugs and is particularly famous for its
role in acetylcholinesterase reactivators, which are used as antidotes for organophosphate
nerve agent poisoning.[17] Understanding the stereochemistry and conformation of model
oximes like 5-Methyl-3-heptanone oxime provides fundamental insights applicable to the
design of more complex, biologically active molecules. Studies have also been conducted on
its genotoxicity, which was found to be negative, providing important safety data.[18]

Conclusion
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5-Methyl-3-heptanone oxime serves as an exemplary model for understanding the
fundamental principles of stereochemistry and conformational analysis in acyclic systems. Its
four distinct stereoisomers arise from the combination of a single chiral center and the
restricted rotation of a C=N double bond. A synergistic approach combining chemical synthesis
with advanced analytical techniques—particularly 2D NMR spectroscopy—and computational
modeling provides a robust and self-validating methodology for its complete structural
characterization. The detailed protocols and theoretical framework presented in this guide offer
researchers a comprehensive resource for investigating this molecule and applying these
principles to more complex systems in materials science and drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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